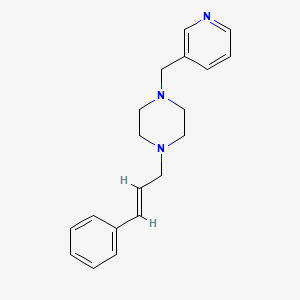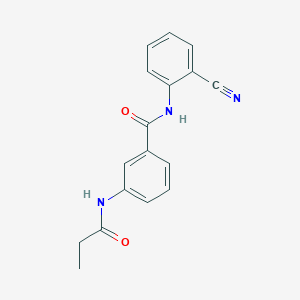![molecular formula C14H21N B5481981 3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B5481981.png)
3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride, also known as Methylphenidate hydrochloride, is a psychoactive drug that is commonly used for treating Attention Deficit Hyperactivity Disorder (ADHD) and Narcolepsy. It is a Schedule II drug, meaning that it has a high potential for abuse and dependence. Despite its widespread use, there is still much to learn about its synthesis, mechanism of action, and physiological effects.
作用机制
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride blocks the reuptake of dopamine and norepinephrine in the brain, which increases their levels and enhances focus and attention. It also stimulates the release of these neurotransmitters, further enhancing their effects. However, the exact mechanism of action is still not fully understood.
Biochemical and physiological effects:
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause insomnia and loss of appetite. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation.
实验室实验的优点和局限性
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, its potential for abuse and dependence must be taken into account, and the dosage and administration must be carefully controlled.
未来方向
There are several future directions for research on 3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride. One area of interest is understanding its long-term effects on the brain and whether it can cause permanent changes in brain function. Another area of interest is developing new formulations of the drug that can be administered in different ways, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the potential for abuse and dependence and to develop strategies for preventing its misuse.
合成方法
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride is synthesized through the reaction of methyl α-bromophenylacetate with piperidine in the presence of sodium carbonate. The resulting compound is then treated with hydrochloric acid to form 3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride. This synthesis method has been modified and improved over the years to increase the yield and purity of the final product.
科学研究应用
3-[2-(2-methylphenyl)ethyl]piperidine hydrochlorideate hydrochloride has been extensively studied for its therapeutic effects on ADHD and Narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances focus and attention. However, there are still many unanswered questions about its long-term effects on the brain and its potential for abuse.
属性
IUPAC Name |
3-[2-(2-methylphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-5-2-3-7-14(12)9-8-13-6-4-10-15-11-13/h2-3,5,7,13,15H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJTOIYQGHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-cyano-2-(4-fluorophenyl)vinyl]benzoic acid](/img/structure/B5481905.png)


![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481928.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5481935.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481939.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
![ethyl 4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5481953.png)

![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5481964.png)
![N,2-dimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5481978.png)
![1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
![3-(butylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481991.png)